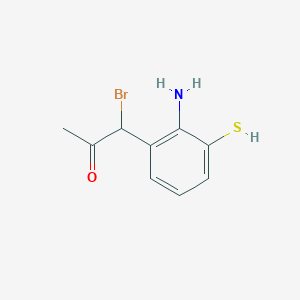
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one is a chemical compound with the molecular formula C9H10BrNOS It is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid are employed under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used under appropriate conditions.
Major Products
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include disulfides, sulfonic acids, or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Amino-3-mercaptophenyl)propan-2-one: Lacks the bromine atom but shares similar functional groups.
1-(2-Amino-3-mercaptophenyl)-3-bromopropan-2-one: A positional isomer with the bromine atom at a different position.
4-Amino-5-mercapto[1,2,4]triazoles: Compounds with similar amino and mercapto groups but different core structures.
Uniqueness
1-(2-Amino-3-mercaptophenyl)-1-bromopropan-2-one is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both amino and mercapto groups, along with the bromine atom, allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H10BrNOS |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-(2-amino-3-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,11H2,1H3 |
Clé InChI |
IAPHGPKVMHXSGC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)S)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
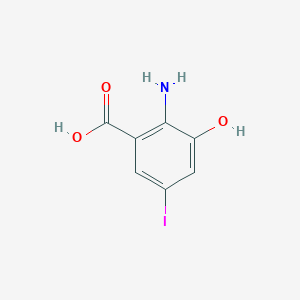
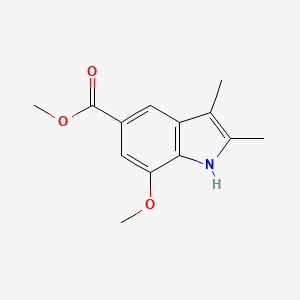

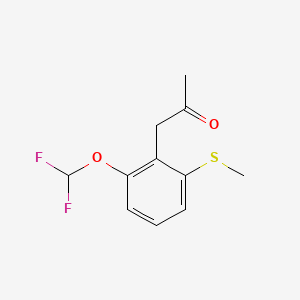
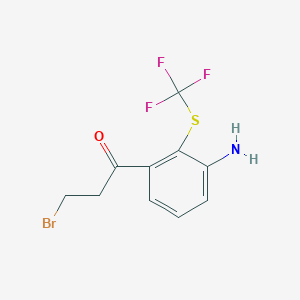
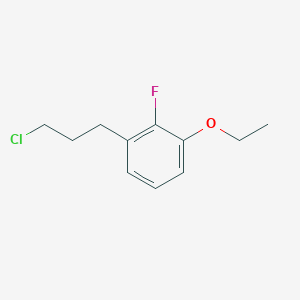
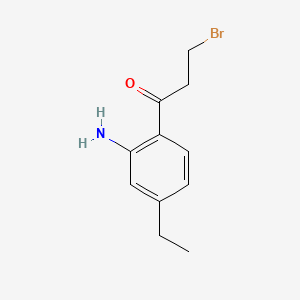
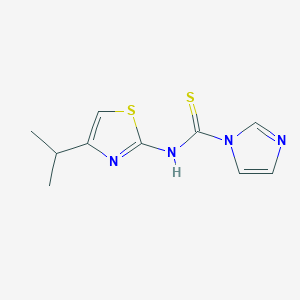
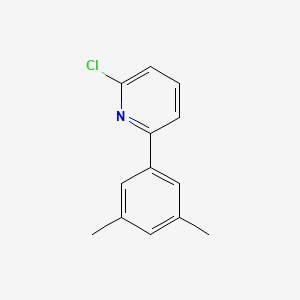
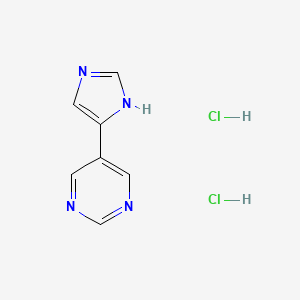

![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

